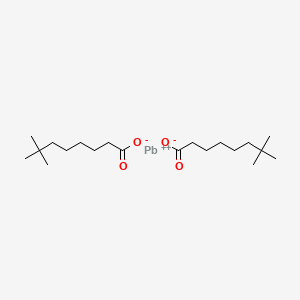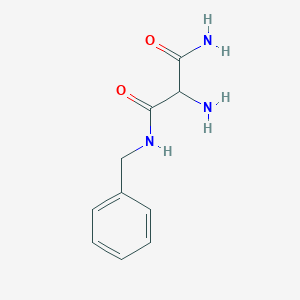
2,6-Ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-(hydroxymethyl)phenol: and 1,3,5-trimethylbenzene are two distinct organic compounds. 2,6-Ditert-butyl-4-(hydroxymethyl)phenol is a phenolic antioxidant known for its ability to inhibit lipid peroxidation .
準備方法
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Synthetic Routes: This compound can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst, followed by hydroxymethylation.
Industrial Production Methods: Industrially, it is produced by reacting 2,6-ditert-butylphenol with formaldehyde under basic conditions.
1,3,5-trimethylbenzene
化学反応の分析
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide.
Major Products: Oxidation typically yields quinones, while reduction can produce alcohols.
1,3,5-trimethylbenzene
Types of Reactions: It primarily undergoes electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: Halogenation yields halomethylbenzenes, nitration produces nitromethylbenzenes, and sulfonation results in sulfonic acids.
科学的研究の応用
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Chemistry: Used as an antioxidant in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential to inhibit lipid peroxidation in biological systems.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the stabilization of fuels and lubricants.
1,3,5-trimethylbenzene
作用機序
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Mechanism: Acts as a free radical scavenger, inhibiting lipid peroxidation by donating hydrogen atoms to free radicals.
Molecular Targets and Pathways: Targets include lipid radicals and reactive oxygen species.
1,3,5-trimethylbenzene
Mechanism: Primarily acts as a solvent, facilitating the dissolution of other substances.
Molecular Targets and Pathways: Does not have specific molecular targets or pathways due to its role as a solvent.
類似化合物との比較
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Similar Compounds: Butylated hydroxytoluene (BHT), 2,6-ditert-butylphenol.
Uniqueness: The presence of the hydroxymethyl group enhances its antioxidant properties compared to similar compounds.
1,3,5-trimethylbenzene
Similar Compounds: Toluene, xylene.
Uniqueness: The symmetrical arrangement of methyl groups provides unique chemical properties and reactivity.
特性
CAS番号 |
68910-11-2 |
|---|---|
分子式 |
C24H36O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2.C9H12/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;1-7-4-8(2)6-9(3)5-7/h7-8,16-17H,9H2,1-6H3;4-6H,1-3H3 |
InChIキー |
VKXCZYDZDXRGKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C)C.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



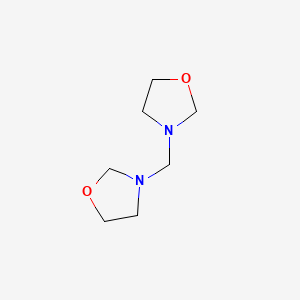

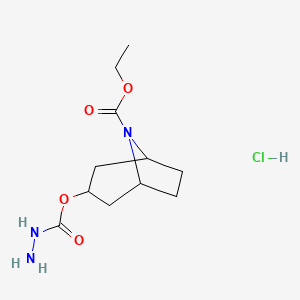
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

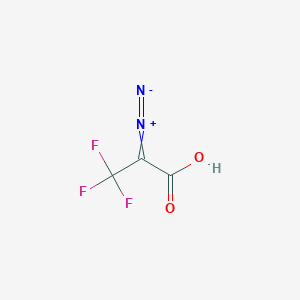
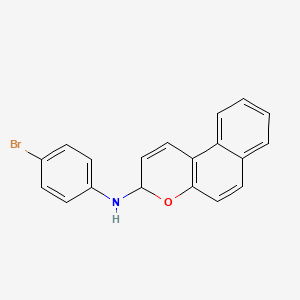

![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
